molecular formula C13H9Cl2N3S B2722686 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine CAS No. 241132-56-9

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine

Cat. No. B2722686
CAS RN: 241132-56-9
M. Wt: 310.2
InChI Key: IVYVJTNLEPBGKM-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine” is a chemical compound with the CAS Number: 241132-56-9 . It has a molecular weight of 310.21 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2/b16-8+ . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is solid in physical form . It has a molecular weight of 310.21 . The InChI code for this compound is 1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2/b16-8+ , which indicates its molecular structure.

Scientific Research Applications

Fluorescent pH Probe

Background: Fluorescent probes play a crucial role in biomedical science and biology due to their non-invasive nature, high sensitivity, and selectivity. However, many existing probes involve complex synthesis steps, limiting their large-scale commercial use.

Compound Description:
Applications:

Other Potential Applications

While the primary focus is on pH monitoring, IP-YL’s properties may also find applications in other fields. Further research is needed to explore its potential in areas such as metal ion sensing, bioimaging, and drug delivery.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements are H302, H312, H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-chlorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3S/c14-10-4-2-1-3-9(10)7-16-8-11-12(15)17-13-18(11)5-6-19-13/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVJTNLEPBGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(N=C3N2C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-chlorophenyl)methanamine

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